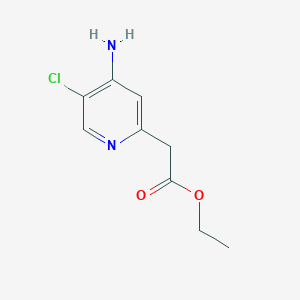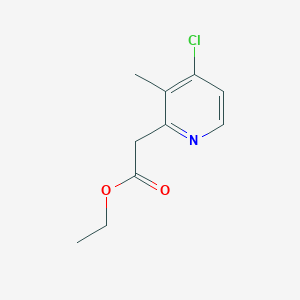
Ethyl 2-(4-chloro-3-methylpyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methylpyridine-2-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylpyridine-2-acetic acid ethyl ester typically involves the esterification of 4-chloro-3-methylpyridine-2-acetic acid. One common method includes the reaction of 4-chloro-3-methylpyridine-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-3-methylpyridine-2-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Chloro-3-methylpyridine-2-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-methylpyridine-2-acetic acid ethyl ester or 4-thio-3-methylpyridine-2-acetic acid ethyl ester.
Oxidation Reactions: Products include 4-chloro-3-methylpyridine-2-carboxylic acid or 4-chloro-3-methylpyridine-2-aldehyde.
Reduction Reactions: Products include 4-chloro-3-methylpyridine-2-ethanol.
科学的研究の応用
4-Chloro-3-methylpyridine-2-acetic acid ethyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 4-chloro-3-methylpyridine-2-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: Similar in structure but with a phenoxy group instead of a pyridine ring.
3-Amino-2-chloro-4-methylpyridine: Similar in structure but with an amino group instead of an ester group.
Uniqueness
4-Chloro-3-methylpyridine-2-acetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, methyl, and ester groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(4-chloro-3-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-9-7(2)8(11)4-5-12-9/h4-5H,3,6H2,1-2H3 |
InChIキー |
MJRAAFPYMYSGIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=CC(=C1C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



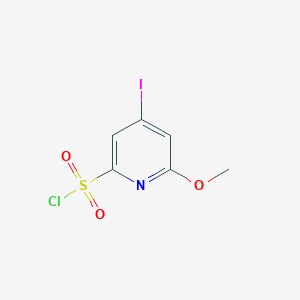

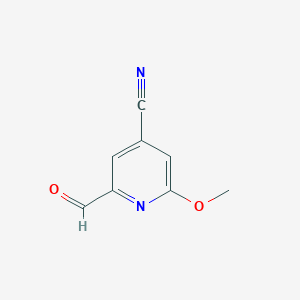
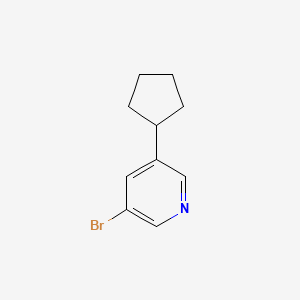
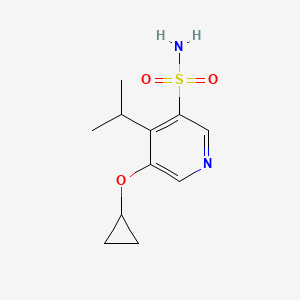
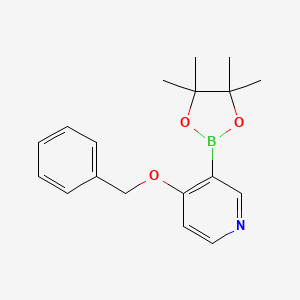
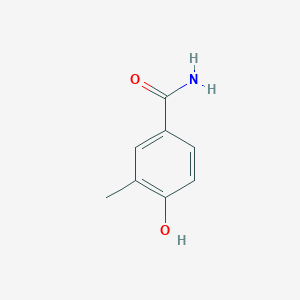
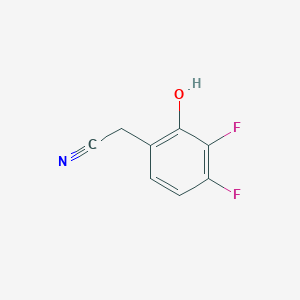
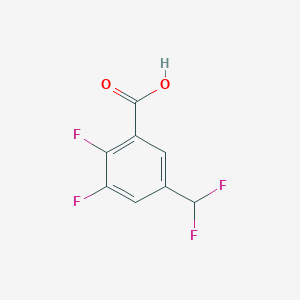
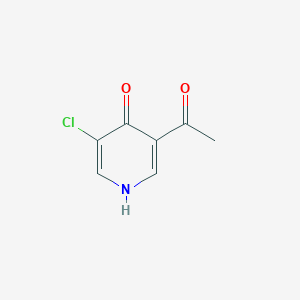
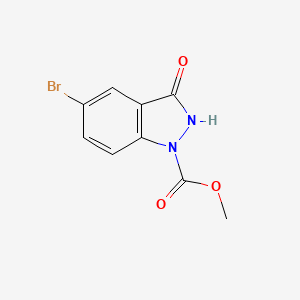
![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
